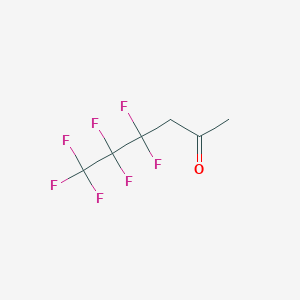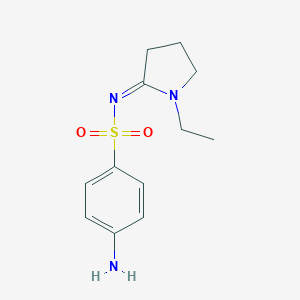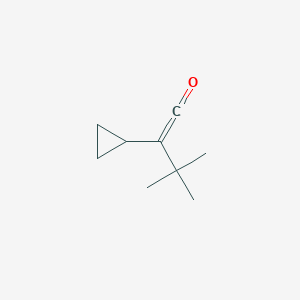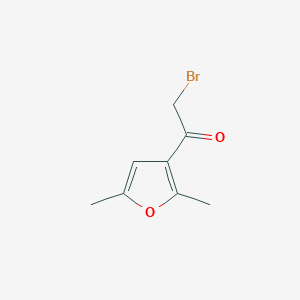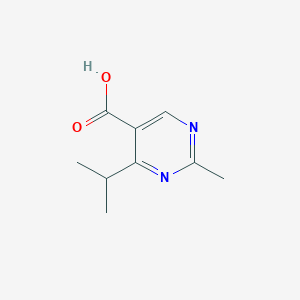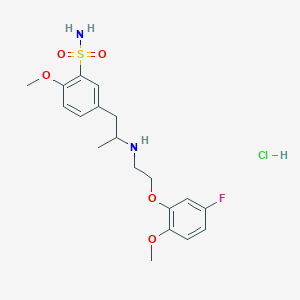
5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of cancer.
Wirkmechanismus
TAK-659 exerts its anti-cancer effects by selectively inhibiting the activity of BTK, which is a key signaling molecule involved in the growth and survival of cancer cells. BTK is involved in the activation of various downstream signaling pathways that promote cancer cell proliferation and survival. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer effects both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, TAK-659 has been shown to have a favorable safety profile and low toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One area of focus is the development of combination therapies that include TAK-659 and other cancer drugs. This approach may enhance the efficacy of TAK-659 and reduce the risk of resistance. Another area of focus is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new anti-cancer drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-fluoro-2-methoxyphenol with ethyl 2-bromoacetate to form 2-(5-fluoro-2-methoxyphenoxy)ethyl acetate. This intermediate is then reacted with 2-amino-1-propanol to form 2-(5-fluoro-2-methoxyphenoxy)ethylamine. The final step involves the reaction of 2-(5-fluoro-2-methoxyphenoxy)ethylamine with 5-(2-bromoethyl)-2-methoxybenzenesulfonamide hydrochloride to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo. TAK-659 has also been studied in combination with other cancer drugs to enhance their efficacy and reduce side effects.
Eigenschaften
CAS-Nummer |
125961-36-6 |
|---|---|
Produktname |
5-(2-((2-(5-Fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride |
Molekularformel |
C19H26ClFN2O5S |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
5-[2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H25FN2O5S.ClH/c1-13(10-14-4-6-17(26-3)19(11-14)28(21,23)24)22-8-9-27-18-12-15(20)5-7-16(18)25-2;/h4-7,11-13,22H,8-10H2,1-3H3,(H2,21,23,24);1H |
InChI-Schlüssel |
SXTWLAHDDMMBNF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=C(C=CC(=C2)F)OC.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=C(C=CC(=C2)F)OC.Cl |
Synonyme |
5-(2-((2-(5-fluoro-2-methoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride HSR 175 HSR-175 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
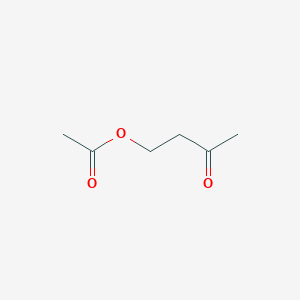

![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
